![molecular formula C14H15N3 B1464698 2-Cyclopropyl-6-(3-methylphenyl)pyrimidin-4-amine CAS No. 1306712-41-3](/img/structure/B1464698.png)
2-Cyclopropyl-6-(3-methylphenyl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(3-methylphenyl)pyrimidin-4-amine is an organic compound belonging to the class of heterocyclic compounds. It is a cyclic amine, composed of a ring of three nitrogen atoms, two cyclopropyl groups, and a 3-methylphenyl group. It is an important building block in organic synthesis, and has a wide range of applications in medicinal chemistry. It is used as a starting material for the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
Structural Analysis
The anilinopyrimidine fungicide Cyprodinil, chemically known as 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine, has been structurally characterized, revealing significant dihedral angles between the planes of the central pyrimidine ring and the terminal phenyl and cyclopropane rings. Weak π–π interactions contribute to the formation of chains along the crystal axis, illustrating its molecular arrangement and potential interactions in biological systems (Youngeun Jeon et al., 2015).
Chemical Reactivity
A study on the aminolysis of a structurally related compound, 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one, with various amines showcased the influence of steric factors and dielectric permittivity on the reaction outcomes, providing insights into the chemical reactivity of pyrimidine derivatives under different conditions (I. Novakov et al., 2017).
Biological Activities
Research into pyrimidine derivatives has demonstrated a range of biological activities, including anti-inflammatory and analgesic effects. Specific compounds within this class have shown significant anti-inflammatory activity, underscoring the therapeutic potential of pyrimidine compounds in medicinal chemistry (S. Sondhi et al., 2009).
Synthesis and Applications
The synthesis of pyrimidine-linked pyrazole heterocyclic compounds via microwave irradiation has been explored for their insecticidal and antibacterial properties. This highlights the versatility of pyrimidine derivatives in developing new agrochemicals and antimicrobial agents (P. P. Deohate et al., 2020).
Mechanism of Action
Mode of Action
- This compound’s degree of lipophilicity (affinity for a lipid environment) allows it to diffuse easily into cells . The compound likely interacts with intracellular proteins or enzymes, affecting cellular processes. However, detailed information on these interactions remains elusive.
Pharmacokinetics
- Information on absorption is not available. The volume of distribution (Vd) is unknown. No data on protein binding exists .
properties
IUPAC Name |
2-cyclopropyl-6-(3-methylphenyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-9-3-2-4-11(7-9)12-8-13(15)17-14(16-12)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJIWPFQTZPAMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)C3CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.